Product packaging for 1,4-Dibromobutane(Cat. No.:CAS No. 110-52-1)

1,4-Dibromobutane

Cat. No.: B041627
CAS No.: 110-52-1
M. Wt: 215.91 g/mol
InChI Key: ULTHEAFYOOPTTB-UHFFFAOYSA-N
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Description

Overview of 1,4-Dibromobutane as a Chemical Entity in Scholarly Contexts

This compound, also known by its systematic IUPAC name, is a significant compound within the field of chemical research. It is classified as an aliphatic, saturated halogenated hydrocarbon. exsyncorp.com The structure consists of a four-carbon straight chain with bromine atoms attached to the terminal carbons (positions 1 and 4). solubilityofthings.com This bifunctional nature is key to its reactivity and utility in various chemical transformations. exsyncorp.com In its pure form at room temperature, this compound is a clear, colorless to pale yellow liquid. solubilityofthings.comtcichemicals.com It is characterized by a relatively low polarity and has limited solubility in water, but it is soluble in many organic solvents such as ethanol, diethyl ether, and chloroform. solubilityofthings.comnbinno.com

The fundamental chemical and physical properties of this compound have been well-documented in scientific literature. These properties are crucial for its application in synthesis and materials science, dictating its behavior in various reaction conditions.

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₄H₈Br₂
Molecular Weight 215.91 g/mol pharmacompass.com
Density 1.808 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com
Melting Point -20 °C sigmaaldrich.comsigmaaldrich.com
Boiling Point 199-216 °C solubilityofthings.comnbinno.com
Refractive Index n20/D 1.519 sigmaaldrich.comsigmaaldrich.com
Solubility in Water Limited solubilityofthings.com

| CAS Number | 110-52-1 exsyncorp.comnist.gov |

This table is interactive. Users can sort and filter the data.

Historical Perspectives on the Discovery and Early Research of this compound

The synthesis of this compound has been a subject of study for many years, with several classical methods documented in foundational organic chemistry texts. One of the well-established methods involves the ring-opening of tetrahydrofuran (B95107) (THF). This reaction is typically carried out using hydrobromic acid in the presence of a strong acid catalyst like sulfuric acid. youtube.comyoutube.com Variations of this method, including adjustments in reaction time and reagents, have been explored to optimize the yield. youtube.comyoutube.com For instance, procedures adapted from Vogel's "Textbook of Practical Organic Chemistry" describe heating THF with a mixture of hydrobromic and sulfuric acids. youtube.comprepchem.com

Another historically significant synthetic route is the double bromination of 1,4-butanediol. exsyncorp.com This can be achieved using a mixture of sodium bromide and concentrated sulfuric acid, which generates hydrobromic acid in situ. sciencemadness.orgguidechem.com The reaction involves heating the butanediol (B1596017) with these reagents under reflux conditions. sciencemadness.org Early research also explored the synthesis from butadiene, which involved a multi-step process to convert it into this compound, as direct hydrobromination was not feasible. google.com

Early research into the reactivity of this compound focused on its dehalogenation reactions, as documented in a 1958 study published in The Journal of Organic Chemistry. acs.org These foundational studies provided insight into its chemical behavior and paved the way for its use as a versatile building block in more complex syntheses.

Table 2: Classic Synthesis Methods for this compound

Starting Material Reagents Key Conditions Reference
Tetrahydrofuran Hydrobromic Acid, Sulfuric Acid Heating, Reflux youtube.comprepchem.com
1,4-Butanediol Sodium Bromide, Sulfuric Acid Heating, Reflux sciencemadness.orgguidechem.com
Butadiene Bromine, followed by Hydrogenation Multi-step process nbinno.comgoogle.com

This table is interactive. Users can sort and filter the data.

Significance and Role of this compound in Contemporary Organic Synthesis and Materials Science Research

This compound serves as a crucial bifunctional electrophile and a versatile intermediate in modern organic synthesis. Its two bromine atoms can undergo sequential or simultaneous nucleophilic substitution reactions, making it an ideal reagent for constructing cyclic compounds and linear chains.

In organic synthesis, it is widely used for:

Alkylation and Grignard Reagent Formation : It is employed in the alkylation of various nucleophiles, including organolithium compounds, and for the preparation of bis-Grignard reagents. exsyncorp.comyoutube.com

Synthesis of Heterocycles : The reaction of this compound with appropriate nucleophiles can lead to the formation of five-membered rings. For example, its reaction with a di-nucleophile can yield heterocycles like tetrahydrofuran through intramolecular cyclization of an intermediate. reddit.com

Precursor for Pharmaceuticals and Fine Chemicals : It is a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients and other organic compounds. exsyncorp.comnbinno.comchemicalbook.com For instance, it is involved in the manufacturing of theophylline (B1681296) and the antidepressant bifemelane. exsyncorp.comguidechem.com It is also used to prepare important ligands like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb), which is widely used in catalysis. exsyncorp.com

Formation of Cycloalkanes : Intramolecular Wurtz-type reactions using metals like zinc can convert this compound into cyclobutane (B1203170). brainly.in

Synthesis of Dinitriles : It can be converted to adiponitrile (B1665535) (1,4-dicyanobutane) through reaction with cyanide salts. wikipedia.org Adiponitrile is a critical industrial monomer for the production of nylon 66. wikipedia.orge3s-conferences.org While modern industrial production of adiponitrile predominantly uses other methods like the hydrocyanation of butadiene, the synthesis from this compound remains a valid laboratory method. wikipedia.orgrsc.org

In materials science, this compound is utilized as a cross-linking agent or a monomer in polymerization reactions. A notable application is its reaction with atactic poly(2-vinylpyridine), which induces a long-range, three-dimensional molecular ordering within the polymer chains, demonstrating its role in modifying polymer architecture and properties. sigmaaldrich.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8Br2 B041627 1,4-Dibromobutane CAS No. 110-52-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dibromobutane
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InChI

InChI=1S/C4H8Br2/c5-3-1-2-4-6/h1-4H2
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InChI Key

ULTHEAFYOOPTTB-UHFFFAOYSA-N
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Canonical SMILES

C(CCBr)CBr
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Molecular Formula

C4H8Br2
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DSSTOX Substance ID

DTXSID5044364
Record name 1,4-Dibromobutane
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Molecular Weight

215.91 g/mol
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Physical Description

Colorless or pale yellow liquid; [Alfa Aesar MSDS]
Record name 1,4-Dibromobutane
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CAS No.

110-52-1
Record name 1,4-Dibromobutane
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Advanced Synthetic Methodologies for 1,4 Dibromobutane

Green Chemistry Approaches to 1,4-Dibromobutane Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this involves exploring aqueous reaction media and environmentally benign catalysts.

The synthesis of this compound from 1,4-butanediol or tetrahydrofuran (B95107) using sodium bromide and sulfuric acid in water is an example of a reaction conducted in an aqueous medium. guidechem.com Water is an environmentally benign solvent, and using an in situ generation of HBr from a salt like NaBr is preferable to using large quantities of corrosive 48% hydrobromic acid.

Further green advancements can be made through the use of phase-transfer catalysis (PTC). Although primarily documented for reactions using this compound, the principle is applicable to its synthesis. researchgate.net A phase-transfer catalyst can facilitate the reaction between a water-soluble nucleophile (like bromide from NaBr) and an organic substrate (like 1,4-butanediol) in a biphasic system, potentially reducing the need for harsh conditions or co-solvents and improving reaction rates. The cycloalkylation of phenylacetonitrile with this compound has been studied under PTC conditions using aqueous sodium hydroxide (B78521), demonstrating the utility of aqueous systems in related transformations. researchgate.net The development of reusable and non-toxic catalysts remains a key goal in applying green chemistry to the synthesis of bulk chemicals like this compound.

Solvent-Free and Reduced-Solvent Methodologies

Traditional synthesis of this compound often involves the use of volatile and hazardous organic solvents. To mitigate these issues, research has focused on solvent-free and reduced-solvent approaches, such as phase-transfer catalysis (PTC) and microwave-assisted synthesis.

Phase-Transfer Catalysis (PTC): This technique facilitates the reaction between reactants in different phases, often an aqueous and an organic phase, thereby reducing or eliminating the need for a co-solvent. In the context of this compound synthesis from 1,4-butanediol and hydrobromic acid, a phase-transfer catalyst can enhance the reaction rate and yield by transporting the bromide ion from the aqueous phase to the organic phase where the alcohol is present. While specific data on solvent-free PTC synthesis of this compound is emerging, the principle is well-established for alkyl halide synthesis. The use of quaternary ammonium (B1175870) salts as catalysts is common in these systems.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and cleaner products in shorter reaction times. The synthesis of tetrahydrofuran (THF) from 1,4-butanediol, the reverse of a common synthetic route to this compound, has been successfully demonstrated using microwave assistance. This suggests the potential for microwave-assisted bromination of 1,4-butanediol or the ring-opening of THF with hydrobromic acid to be highly efficient. A study on microwave-assisted synthesis of fluorescent 1,4-dihydropyridine nucleosides demonstrated the superiority of microwave heating over conventional methods, achieving high yields in a short duration under solvent-free conditions. nih.gov

Ultrasound-Assisted Synthesis: Sonication is another energy source that can promote chemical reactions. While specific studies on the ultrasound-assisted synthesis of this compound are not widely available, the sonochemical Wurtz coupling of alkyl bromides has been investigated, indicating the potential of ultrasound to influence reactions involving C-Br bonds. researchgate.net

Interactive Data Table: Comparison of Conventional and Advanced Synthesis Methods for Alkyl Halides
MethodTypical SolventsEnergy SourceKey Advantages
Conventional HeatingToluene, DichloromethaneThermalWell-established protocols
Phase-Transfer CatalysisBiphasic (e.g., Water/Organic) or Solvent-freeThermalReduced solvent use, milder conditions
Microwave-AssistedReduced-solvent or Solvent-freeMicrowave IrradiationRapid reaction times, higher yields
Ultrasound-AssistedVariousAcoustic CavitationEnhanced reaction rates

Stereoselective and Enantioselective Synthesis Pathways Involving this compound Precursors

The synthesis of chiral derivatives of this compound is of significant interest for the preparation of enantiomerically pure pharmaceuticals and other fine chemicals. This is typically achieved through the stereoselective synthesis of chiral precursors, primarily chiral 1,4-diols, which can then be converted to the corresponding dibromides.

Research has demonstrated the successful stereoselective enzymatic reduction of 1,4-diaryl-1,4-diones to produce optically active 1,4-diols. mdpi.com This biocatalytic approach offers high enantioselectivity under mild reaction conditions. Another strategy involves the enantioselective synthesis of (R,R)-2,3-butanediol using engineered E. coli with stereospecific secondary alcohol dehydrogenases. rsc.org The conversion of these chiral diols to their corresponding dibromides can be achieved through established methods for alcohol bromination, such as reaction with phosphorus tribromide or hydrobromic acid, although the stereochemical outcome of these reactions must be carefully controlled to avoid racemization.

A tandem allylboration–allenylboration sequence has been developed for the stereoselective synthesis of 1,4-diols, creating three new stereocenters with high diastereoselectivity. acs.org Furthermore, the synthesis of chiral 1,3-diols with high enantiomeric purity has been achieved through asymmetric aldol reactions followed by reduction. acs.org These chiral diols serve as valuable precursors for the synthesis of a wide range of chiral compounds, potentially including substituted 1,4-dibromobutanes.

Interactive Data Table: Examples of Stereoselective Synthesis of 1,4-Diol Precursors
Precursor TypeSynthetic MethodKey FeaturesPotential Chiral Product
1,4-Diaryl-1,4-diolsEnzymatic reduction of 1,4-diaryl-1,4-dionesHigh enantioselectivity, mild conditionsChiral 1,4-diaryl-1,4-dibromobutanes
(R,R)-2,3-ButanediolWhole-cell biocatalysisHigh enantiomeric purityChiral 2,3-dibromobutane
Substituted 1,4-diolsTandem allylboration–allenylborationHigh diastereoselectivityChiral substituted 1,4-dibromobutanes

Scale-Up and Industrial Synthesis Considerations for this compound Production

The industrial production of this compound has traditionally relied on batch processes. However, there is a growing trend towards continuous flow synthesis to improve efficiency, safety, and consistency. A patented process describes the continuous production of this compound from butadiene. google.com This process involves the continuous bromination of butadiene to form a mixture of 1,4-dibromobutene and 1,2-dibromobutene, followed by heating to isomerize the 1,2-isomer to the desired 1,4-isomer, separation, and subsequent hydrogenation to yield this compound. google.com

The scale-up of chemical processes, particularly those moving from batch to continuous flow, presents several challenges. Key considerations include:

Reactor Design: For continuous flow synthesis, plug flow reactors (PFRs) or continuous stirred-tank reactors (CSTRs) are commonly employed. The choice of reactor depends on the reaction kinetics and heat transfer requirements.

Process Intensification: This involves designing smaller, more efficient, and safer manufacturing processes. mdpi.commdpi.com For the synthesis of this compound, process intensification could involve the use of microreactors for improved heat and mass transfer, or the integration of reaction and separation steps.

Economic Analysis: A thorough techno-economic analysis is crucial to evaluate the feasibility of a new industrial process. This includes assessing capital and operating costs, as well as market price and demand for the product. Techno-economic analyses have been performed for the production of 1,4-butanediol from renewable resources, providing a framework for evaluating the economic viability of sustainable routes to this compound. researchgate.net

The implementation of advanced methodologies like phase-transfer catalysis in a continuous flow setup is a promising avenue for the industrial synthesis of this compound. This approach can lead to a safer and more efficient process with a higher quality product.

Reaction Mechanisms and Reactivity of 1,4 Dibromobutane in Complex Chemical Systems

Nucleophilic Substitution Reactions of 1,4-Dibromobutane

As a primary dialkyl halide, this compound is highly susceptible to nucleophilic attack. The carbon-bromine bond is polar, rendering the carbon atoms electrophilic and ready to react with electron-rich species. These reactions typically proceed via bimolecular (SN2) or, less commonly, unimolecular (SN1) mechanisms.

A key feature of this compound's reactivity with difunctional or excess nucleophiles is the competition between intramolecular cyclization to form a five-membered ring and intermolecular reaction to yield linear polymers.

When this compound reacts with a nucleophile like sodium sulfide (B99878) (Na₂S), two primary pathways are possible. The first involves an initial substitution to form a thiol intermediate, which can then attack the second electrophilic carbon within the same molecule. This intramolecular SN2 reaction is an energetically favorable 5-exo-tet cyclization that results in the formation of tetrahydrothiophene (B86538). reddit.com Alternatively, the intermediate can react with another molecule of this compound or another intermediate molecule, leading to intermolecular polymerization. researchgate.net This process yields poly(alkylene sulfide)s. researchgate.net

The outcome of this competition is governed by kinetics and reaction conditions. High dilution conditions favor intramolecular cyclization, as the probability of the reactive ends of the same molecule finding each other is higher than encountering another molecule. Conversely, higher concentrations favor intermolecular polymerization. Studies on similar systems have shown that intramolecular processes can be significantly faster than their intermolecular counterparts due to less unfavorable activation entropies. mdpi.com For instance, in the reaction of this compound with sodium sulfide, tetrahydrothiophene is a common product, often formed via an initial substitution followed by this internal cyclization. reddit.comchegg.com However, under different conditions, such as refluxing without a solvent, high yields of poly(alkylene sulfide)s can be achieved. researchgate.net

Table 1: Factors Influencing Cyclization vs. Polymerization of this compound

FactorFavors Intramolecular CyclizationFavors Intermolecular PolymerizationRationale
Concentration Low (High Dilution)HighReduces the probability of intermolecular collisions.
Temperature Generally LowerGenerally Higher (e.g., reflux)Can influence the rate of competing pathways; higher temperatures can favor polymerization. researchgate.net
Nucleophile Strong, difunctional nucleophilesCan occur with various nucleophilesThe ability to form a stable ring structure is crucial for cyclization. reddit.com

This compound reacts with a wide array of nucleophiles, with the product depending on the nucleophile's structure, strength, and stoichiometry.

Amines: The reaction with ammonia (B1221849) (NH₃) can be complex. An excess of ammonia can lead to the formation of 1,4-diaminobutane (B46682) through double substitution. mrcolechemistry.co.uk However, the primary amine product is also nucleophilic and can react further with remaining this compound, leading to secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. chemrevise.orgchemistrystudent.com If ammonia is not in sufficient excess, a mixture of products is common. chemistrystudent.com The reaction of this compound with ammonia can also yield a cyclic secondary amine, pyrrolidine, through intramolecular substitution, or even a spirocyclic quaternary ammonium salt. mrcolechemistry.co.ukvedantu.com

Thiols and Sulfides: As previously discussed, sodium sulfide is a common reagent used to prepare sulfur-containing heterocycles or polymers from this compound. researchgate.net The reaction with one equivalent of sodium sulfide can produce tetrahydrothiophene. chegg.comturito.com

Alkoxides and Hydroxides: Alkoxides (RO⁻) and hydroxide (B78521) (OH⁻) are strong nucleophiles and bases. Reaction with sodium hydroxide can result in a substitution product, 4-bromo-1-butanol (B1194514), which may subsequently undergo an internal Williamson ether synthesis to form tetrahydrofuran (B95107) (THF). reddit.com The use of a sterically hindered alkoxide, such as potassium tert-butoxide (KOtBu), typically favors elimination over substitution due to its bulkiness. wikipedia.orgmasterorganicchemistry.com However, with a primary alkyl halide like this compound, SN2 substitution can still occur, especially at lower temperatures. youtube.com

Table 2: Products of this compound with Common Nucleophiles

NucleophileReagent ExampleMajor Product(s)Reaction Type
AmineExcess NH₃1,4-Diaminobutane, PyrrolidineSN2, Intramolecular SN2 mrcolechemistry.co.ukvedantu.com
SulfideNa₂STetrahydrothiophene, Poly(tetramethylene sulfide)Intramolecular SN2, Polymerization researchgate.netturito.com
HydroxideNaOH4-Bromo-1-butanol, TetrahydrofuranSN2, Intramolecular SN2 reddit.com
AlkoxideKOtBuButene derivatives, Substitution ethersE2, SN2 wikipedia.orgyoutube.com

The primary structure of the electrophilic carbons in this compound strongly favors the SN2 (Substitution Nucleophilic Bimolecular) mechanism. dalalinstitute.com

SN2 Mechanism: This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group (bromine). libretexts.org The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile. masterorganicchemistry.comresearchgate.net This pathway is characterized by an inversion of stereochemical configuration at the reaction center. libretexts.orgoregonstate.edu Reactions with nucleophiles like amines, sulfides, and non-bulky alkoxides predominantly follow this pathway. vedantu.com

SN1 Mechanism: The SN1 (Substitution Nucleophilic Unimolecular) mechanism is generally disfavored for primary alkyl halides like this compound because it would require the formation of a highly unstable primary carbocation. masterorganicchemistry.com This mechanism proceeds in a stepwise manner, with the rate-determining step being the unimolecular dissociation of the leaving group to form a carbocation intermediate. libretexts.org The subsequent attack by a nucleophile is fast. This pathway is more common for tertiary alkyl halides. researchgate.net

Pseudo SN1 Processes: In certain contexts, particularly with neighboring group participation, a reaction may exhibit first-order kinetics but without the formation of a free carbocation. For example, after the first substitution, the newly introduced group (like a hydroxyl or amino group) can assist in the departure of the second bromide ion, forming a cyclic intermediate. This intramolecular assistance can lead to a mechanism that is kinetically similar to an SN1 reaction but proceeds with a defined stereochemical outcome. The formation of tetrahydrofuran from 4-bromo-1-butanol is an example where the alkoxide formed by deprotonation acts as an internal nucleophile in a rapid cyclization step. reddit.com

While this compound itself is an achiral molecule, the stereochemical consequences of its reactions can be understood by considering a chiral derivative, such as (R)- or (S)-2,5-dibromohexane, or by reactions that create a new stereocenter.

The stereochemical outcome is directly tied to the reaction mechanism:

SN2 Reactions: As the SN2 mechanism proceeds via a backside attack, it results in a predictable inversion of configuration at the electrophilic carbon. libretexts.orgoregonstate.edu If a reaction were to occur at a chiral center of a this compound derivative, the product's stereochemistry would be inverted relative to the starting material. oregonstate.edu

SN1 Reactions: In the rare event of an SN1 reaction, the intermediate is a planar, achiral carbocation. The nucleophile can attack this intermediate from either face with equal probability, leading to a racemic mixture of enantiomers (a 1:1 mixture of both configurations). oregonstate.edu

Chiral induction refers to the preferential formation of one enantiomer or diastereomer over another, which requires a chiral influence in the reaction (e.g., a chiral reagent, catalyst, or solvent). In the context of this compound, if it were to react with a chiral nucleophile, the two resulting products would be diastereomers, and they would likely be formed in unequal amounts due to the different steric and electronic interactions in the diastereomeric transition states.

Elimination Reactions of this compound

In the presence of a strong base, this compound can undergo elimination reactions (dehydrohalogenation) to form alkenes. This process competes with the SN2 substitution pathway. The choice between elimination and substitution is heavily influenced by the nature of the base/nucleophile and the temperature, with heat generally favoring elimination. masterorganicchemistry.com

Elimination from this compound can lead to a variety of unsaturated products. The mechanism, either E1 or E2, dictates the outcome.

Mechanism (E1 vs. E2): The E2 (Elimination Bimolecular) mechanism is favored by strong, concentrated bases and is a concerted process where the base removes a proton at the same time the leaving group departs. masterorganicchemistry.com This mechanism requires a specific anti-periplanar geometry between the proton being removed and the leaving group. wizeprep.com The E1 (Elimination Unimolecular) mechanism proceeds through a carbocation intermediate, similar to SN1, and is more common with poor bases and substrates that form stable carbocations. masterorganicchemistry.com For this compound, E2 is the more likely pathway given its primary structure. masterorganicchemistry.com

Regioselectivity: Since the bromine atoms are at the ends of the chain, the initial elimination reaction is not subject to regioselectivity issues like Zaitsev's vs. Hofmann's rule in the same way an internal halide would be. The first elimination would yield 4-bromo-1-butene. A second elimination from this product could then yield 1,3-butadiene. The use of a bulky base like potassium tert-butoxide is a classic method for promoting elimination, often favoring the formation of the less substituted (Hofmann) alkene where a choice exists. masterorganicchemistry.comwizeprep.com

Stereoselectivity: Stereoselectivity (the preferential formation of one stereoisomer, such as E/Z or cis/trans) becomes relevant if the resulting alkene can exist as stereoisomers. wizeprep.com For a simple elimination of this compound to 4-bromo-1-butene, no E/Z isomerism is possible. However, in more complex derivatives or subsequent reactions, stereoselectivity would be a factor. E2 reactions can be stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. E1 reactions are stereoselective, typically favoring the formation of the more stable trans (E) isomer because it minimizes steric hindrance. youtube.comyoutube.com

Influence of Base Strength and Solvent Systems on Elimination Pathways

The elimination reactions of this compound are significantly influenced by the strength of the base and the nature of the solvent system employed. These factors dictate whether the reaction proceeds via a bimolecular (E2) or unimolecular (E1) mechanism, and they also affect the regioselectivity of the resulting products.

Strong bases, such as alkoxides (e.g., sodium ethoxide, potassium tert-butoxide) and hydroxides, favor the E2 mechanism. ponder.inglibretexts.orgamazonaws.com The rate of an E2 reaction is dependent on the concentration of both the alkyl halide and the base. ksu.edu.samasterorganicchemistry.com Consequently, increasing the concentration and strength of the base accelerates the reaction. amazonaws.com In the case of this compound, a primary alkyl halide, the E2 pathway is generally preferred over E1, as primary carbocations are unstable and unlikely to form. ksu.edu.sa

The choice of solvent is also critical. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), are known to favor E2 reactions. ponder.ingmasterorganicchemistry.com These solvents solvate the metal cation of the base, leaving the anion more "naked" and thus more basic and reactive. Conversely, polar protic solvents, like water and alcohols, can stabilize the leaving group through hydrogen bonding and may favor E1 pathways in suitable substrates (typically secondary or tertiary halides). ponder.ingchemistrysteps.com For primary halides like this compound, E2 remains the dominant elimination pathway even in protic solvents, though substitution (SN2) is a significant competing reaction. khanacademy.org

The steric hindrance of the base plays a crucial role in the regioselectivity of the elimination. While this compound itself does not offer different β-carbons for complex regioselectivity, the principles apply to its derivatives. Non-bulky bases tend to follow Zaitsev's rule, producing the more substituted (and more stable) alkene. ponder.ingksu.edu.sa In contrast, sterically hindered or bulky bases, such as potassium tert-butoxide (t-BuOK), favor the formation of the less substituted alkene, an outcome known as the Hofmann rule, due to steric hindrance preventing the abstraction of a more sterically hindered proton. ksu.edu.sa

Table 1: Influence of Base and Solvent on Elimination of this compound

ConditionFavored MechanismKey CharacteristicsTypical Reagents/Solvents
Strong, Non-bulky BaseE2Bimolecular, concerted reaction. Rate depends on [Substrate][Base]. ksu.edu.samasterorganicchemistry.com Competes with SN2.NaOH, NaOEt, KOEt
Strong, Bulky BaseE2Bimolecular, concerted reaction. Favors elimination over substitution due to steric hindrance. ponder.ingPotassium tert-butoxide (t-BuOK)
Weak BaseE1 (Generally disfavored for primary halides)Unimolecular, involves a carbocation intermediate. amazonaws.comksu.edu.sa Highly unlikely for this compound due to primary carbocation instability. ksu.edu.saH2O, ROH (methanol, ethanol)
Polar Protic SolventCan favor E1/SN1 by stabilizing carbocations and leaving groups. ponder.ingchemistrysteps.comFor this compound, SN2 and E2 are still the primary competing pathways. khanacademy.orgWater, Alcohols (Ethanol, Methanol)
Polar Aprotic SolventFavors E2/SN2Enhances the reactivity of the base/nucleophile. ponder.ingmasterorganicchemistry.comDMSO, DMF, Acetone

Formation of Organometallic Reagents from this compound

This compound serves as a precursor for the formation of various organometallic reagents, which are highly valuable in organic synthesis for creating new carbon-carbon bonds.

The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), leads to the formation of a di-Grignard reagent. youtube.comadichemistry.com This involves the oxidative insertion of magnesium into the carbon-bromine bonds at both ends of the butane (B89635) chain. adichemistry.com

The formation of the Grignard reagent reverses the polarity of the carbon atom attached to the halogen, making it nucleophilic. adichemistry.com The resulting di-Grignard reagent, BrMg(CH₂)₄MgBr, acts as a bifunctional nucleophile. A primary application of this reagent is in the synthesis of cyclic compounds. For example, reaction with appropriate electrophiles can lead to the formation of five-membered rings. It can also be used in reactions with carbonyl compounds, esters, and other electrophilic centers to construct larger molecules through the formation of two new C-C bonds. adichemistry.comwisc.edu

Organolithium compounds are highly reactive organometallic reagents, generally more reactive than their Grignard counterparts. libretexts.org They are potent bases and strong nucleophiles. wikipedia.orgnih.gov While organolithium reagents are typically prepared by reacting an alkyl or aryl halide with lithium metal, they are most commonly used in reactions with other alkyl halides. libretexts.orgmasterorganicchemistry.com

This compound can be used as an electrophile in alkylation reactions with organolithium compounds (RLi). In such a reaction, the nucleophilic carbon of the organolithium reagent attacks one of the electrophilic carbons of this compound, displacing a bromide ion in an SN2-type reaction. This forms a new carbon-carbon bond.

Depending on the stoichiometry, the reaction can proceed at one or both ends of the this compound molecule. Using one equivalent of organolithium reagent would primarily yield the mono-alkylated product, R-(CH₂)₄-Br. The use of two equivalents or an excess of the organolithium reagent can lead to double alkylation, yielding R-(CH₂)₄-R. Furthermore, reacting this compound with two equivalents of lithium metal can produce 1,4-dilithiobutane, a dilithium (B8592608) reagent analogous to the di-Grignard reagent, although intramolecular Wurtz-type coupling to form cyclobutane (B1203170) can be a significant side reaction.

Radical Reactions Involving this compound

Beyond its role in ionic reactions, this compound can participate in transformations involving radical intermediates, particularly through modern synthetic methods.

Oxidative radical cyclizations are powerful methods for constructing ring systems by generating reactive radical cation intermediates. nih.gov While specific examples involving this compound as the primary substrate are less common, its derivatives can be designed to undergo such reactions. In a typical scenario, a substrate containing an electron-rich group is oxidized to a radical cation, which then triggers a cyclization by being trapped by an intramolecular nucleophile. nih.gov A molecule synthesized from this compound could be tailored to contain both the necessary electron-rich moiety and the nucleophilic trapping group, allowing it to undergo oxidative radical cyclization to form heterocyclic or carbocyclic products. nih.gov These reactions can be initiated electrochemically or with chemical oxidants. nih.gov

Visible-light photoredox catalysis has emerged as a mild and powerful tool for generating radical species from stable precursors. princeton.eduprinceton.edu Alkyl bromides, including this compound, are suitable substrates for this type of transformation. In a typical photoredox cycle, a photocatalyst absorbs visible light and becomes excited. princeton.eduresearchgate.net This excited-state catalyst can then engage in a single-electron transfer (SET) with the bromoalkane.

For this compound, a reductive quenching cycle can be employed where the excited photocatalyst reduces the C-Br bond. This leads to the homolytic cleavage of the bond, generating a 4-bromobutyl radical and a bromide anion. This alkyl radical can then participate in a variety of synthetic transformations, such as addition to alkenes or arenes (Minisci-type reactions), or coupling with other radical species. researchgate.net Given the difunctional nature of this compound, sequential or double radical generation could be envisioned, opening pathways to polymerization or the synthesis of symmetrical products. This method avoids the harsh conditions often required for traditional radical initiation and offers a high degree of functional group tolerance. researchgate.netresearchgate.net

Comparative Reactivity Studies of this compound with Analogous Dihaloalkanes

The reactivity of this compound is best understood through comparative studies with other dihaloalkanes. Factors such as the nature of the halogen, the length of the carbon chain, and the reaction conditions all play a crucial role in determining the reaction outcomes, which primarily include nucleophilic substitutions and cyclization reactions.

A fundamental principle governing the reactivity of haloalkanes in nucleophilic substitution reactions is the nature of the leaving group. The strength of the carbon-halogen (C-X) bond is a key determinant; a weaker bond leads to a better leaving group and consequently, a faster reaction. The approximate bond energies for carbon-halogen bonds are C-I (228 kJ mol⁻¹), C-Br (285 kJ mol⁻¹), and C-Cl (324 kJ mol⁻¹). researchgate.net This trend indicates that the leaving group ability follows the order I⁻ > Br⁻ > Cl⁻. Consequently, in nucleophilic substitution reactions, 1,4-diiodobutane (B107930) is expected to be the most reactive, followed by this compound, and then 1,4-dichlorobutane.

This principle is applicable to both SN1 and SN2 reaction mechanisms. researchgate.net In an S_N2 reaction, the rate is dependent on both the substrate and the nucleophile concentrations. masterorganicchemistry.com The reaction proceeds via a backside attack, and its rate is sensitive to steric hindrance. masterorganicchemistry.com For primary dihaloalkanes like this compound and its analogs, the S_N2 pathway is generally favored.

One of the most significant reactions of 1,4-dihaloalkanes is their intramolecular cyclization to form tetrahydrofuran (THF). This is an intramolecular Williamson ether synthesis where the initial substitution of one halogen by a hydroxyl group is followed by an internal S_N2 attack of the resulting alkoxide on the second electrophilic carbon. The formation of a five-membered ring, as in the case of THF, is kinetically and thermodynamically favorable, often referred to as a 5-exo-tet cyclization. reddit.com It is generally observed that such cyclizations are rapid. reddit.com

The chain length of the dihaloalkane significantly influences the rate and efficiency of cyclization. The formation of five- and six-membered rings is generally favored over smaller or larger rings. Therefore, the cyclization of this compound to form a five-membered THF ring and 1,5-dibromopentane (B145557) to form a six-membered tetrahydropyran (B127337) ring are efficient processes. In contrast, the cyclization of 1,3-dibromopropane (B121459) to form a four-membered oxetane (B1205548) ring is generally slower due to higher ring strain.

The formation of Grignard reagents is another important reaction of dihaloalkanes. However, with dihaloalkanes, there is a possibility of intramolecular reactions, especially with shorter chain lengths, which can compete with the formation of the desired di-Grignard reagent.

Below are data tables that summarize the comparative reactivity of this compound with its analogs in various reactions based on established chemical principles.

Table 1: Relative Reactivity of 1,4-Dihaloalkanes in Nucleophilic Substitution (S_N2)

DihaloalkaneLeaving GroupC-X Bond Energy (kJ/mol)Predicted Relative Reactivity
1,4-DichlorobutaneCl⁻324Low
This compound Br⁻ 285 Medium
1,4-DiiodobutaneI⁻228High

This table is based on the principle that a weaker C-X bond leads to a better leaving group and thus a faster S_N2 reaction rate. researchgate.net

Table 2: Comparative Intramolecular Cyclization of Dibromoalkanes to Cyclic Ethers

DibromoalkaneProductRing SizePredicted Relative Rate of Cyclization
1,3-DibromopropaneOxetane4Slower
This compound Tetrahydrofuran 5 Fast
1,5-DibromopentaneTetrahydropyran6Fast

This table illustrates the favorability of forming 5- and 6-membered rings in intramolecular Williamson ether synthesis.

Advanced Applications of 1,4 Dibromobutane in Synthetic Organic Chemistry

Role of 1,4-Dibromobutane in Heterocyclic Compound Synthesis

The bifunctional nature of this compound makes it an ideal reagent for the synthesis of five-membered and larger heterocyclic rings through cyclization reactions with various dinucleophiles.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrrolidine Derivatives, Diazocines)

This compound is widely employed in the synthesis of pyrrolidine derivatives. The reaction of this compound with primary amines or their equivalents leads to the formation of N-substituted pyrrolidines via a double nucleophilic substitution reaction. This method is a straightforward approach to constructing the pyrrolidine ring, a common scaffold in many biologically active molecules and pharmaceuticals. For instance, the reaction of 8-bromonaphthalen-1-amine with this compound in the presence of potassium carbonate and potassium iodide yields 1-(8-bromonaphthalen-1-yl)pyrrolidine askfilo.com.

The synthesis of diazocines, an eight-membered ring containing two nitrogen atoms, using this compound is less common. While the reaction of a diamine with this compound could theoretically lead to the formation of a diazocane (the saturated analog of diazocine), specific examples in the scientific literature are scarce. General synthesis strategies for diazocines often involve other precursors and reaction pathways researchgate.netbeilstein-journals.orgnih.govbeilstein-journals.org.

Synthesis of Sulfur-Containing Heterocycles (e.g., Thiophenes, Thiazocines)

In the realm of sulfur-containing heterocycles, this compound is a key precursor for the synthesis of tetrahydrothiophene (B86538), also known as thiolane. The reaction of this compound with a sulfide (B99878) source, such as sodium sulfide, readily yields the five-membered saturated sulfur heterocycle researchgate.net. It is important to note that this synthesis produces the saturated ring system, not the aromatic thiophene. The synthesis of aromatic thiophenes typically involves the cyclization of 1,4-dicarbonyl compounds with a sulfurizing agent, a process known as the Paal-Knorr synthesis beilstein-journals.orgnih.govresearchgate.netresearchgate.net.

The synthesis of thiazocines, eight-membered heterocycles containing both nitrogen and sulfur, from this compound is not well-documented in the literature. The construction of such larger ring systems generally requires more complex multi-step synthetic strategies.

Synthesis of Oxygen-Containing Heterocycles (e.g., Furans, Oxazocines)

The synthesis of tetrahydrofuran (B95107) derivatives, the saturated analogs of furans, can be achieved through an intramolecular Williamson ether synthesis. This reaction typically involves a butanediol (B1596017) derivative where the hydroxyl groups are converted into a nucleophile and a leaving group. While this compound can be synthesized from tetrahydrofuran via ring-opening, the reverse reaction to form tetrahydrofuran derivatives from this compound would necessitate a two-step process involving the substitution of the bromine atoms with hydroxyl groups followed by an acid-catalyzed cyclization. The direct synthesis of aromatic furans from this compound is not a conventional method; furan synthesis often starts from 1,4-dicarbonyl compounds via the Paal-Knorr synthesis vedantu.comnih.govipb.pt.

Macrocyclic Complex Formation (e.g., Diazadioxa Oxovanadium(IV) Macrocyclic Complexes)

This compound has been utilized as a reagent in the template synthesis of macrocyclic complexes. A notable example is its use in the preparation of diazadioxa oxovanadium(IV) macrocyclic complexes chemicalbook.com. In these template reactions, a metal ion directs the stereochemistry of the condensation of different building blocks to form a macrocyclic ligand around the metal center. This compound can act as a linker, connecting different parts of the macrocyclic framework.

Applications in Polymer Chemistry and Materials Science

The ability of this compound to react with two nucleophilic sites makes it a valuable crosslinking agent in polymer chemistry.

Crosslinking Agent for Polymeric Materials (e.g., Hybrid Nanotubes, Poly(2-vinylpyridine))

This compound is an effective crosslinking agent for polymers containing nucleophilic side groups, such as poly(2-vinylpyridine) (P2VP). The reaction of this compound with the pyridine rings of atactic poly(2-vinylpyridine) leads to the formation of a three-dimensional molecular ordering in the polymer chains chemicalbook.com. This crosslinking process enhances the mechanical and thermal properties of the polymer.

Synthesis of Ionic Liquid Monomers and Cross-linkers for Nanogels

This compound plays a significant role in the synthesis of dicationic ionic liquids (DILs), which are salts with melting points below 100°C. These compounds are gaining attention for their potential applications in various fields, including as media for chemical reactions and for the treatment of lignocellulosic biomass.

The synthesis of these DILs can involve the reaction of this compound with pyridine, followed by an anion exchange with a compound like potassium hexafluorophosphate (KPF6). nih.gov This resulting product can then be further reacted with 1-methylimidazole to create a dicationic ionic liquid with both imidazolium and pyridinium cations. nih.gov The choice of anions, such as the hydrophobic PF6⁻ and the hydrophilic Br⁻, allows for the tuning of the ionic liquid's properties, such as its miscibility with water. nih.gov

In the realm of nanotechnology, this compound is utilized as a cross-linking agent in the formation of nanogels. These are nanosized networks of cross-linked polymers that can be designed to respond to various stimuli.

Polymerization Mechanisms and Structural Control (e.g., Anionic Polymerization, Phase-Transfer Catalysis)

Anionic polymerization is a chain-growth polymerization method initiated by anions. wikipedia.org This technique, particularly when it proceeds as a living polymerization, offers a high degree of control over the resulting polymer's structure and composition. wikipedia.org The process involves the addition of monomers to a growing polymer chain with an anionic active center. For a monomer to be suitable for anionic polymerization, any substituents on the double bond must be capable of stabilizing a negative charge, often through delocalization. wikipedia.org

Phase-transfer catalysis (PTC) is a valuable technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases. researchgate.net This is often achieved using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, which can transport a reactant from one phase to another. taylorfrancis.com In the context of polymerization, PTC can be employed in reactions like the cycloalkylation of phenylacetonitrile with this compound, using an aqueous base and a phase-transfer reagent. researchgate.net Polymer-supported phase-transfer catalysts, also known as triphase catalysts, offer the advantage of being easily separated from the reaction mixture, allowing for their reuse. taylorfrancis.com

Precursor for Flame Retardants and Plasticizers in Polymer Production

This compound serves as a precursor in the production of certain flame retardants. nbinno.comnbinno.com Flame retardants are chemicals added to materials like plastics and textiles to inhibit or slow the spread of fire. wikipedia.org While specific pathways from this compound to commercial flame retardants are proprietary, its bifunctional nature allows it to be incorporated into larger molecules and polymer backbones. Organobromine compounds are a known class of flame retardants. wikipedia.org

In addition to its role in flame retardant synthesis, this compound is also used in the production of plasticizers. nbinno.com Plasticizers are additives that increase the flexibility and durability of materials, particularly plastics like PVC. nbinno.com

Medicinal Chemistry and Pharmaceutical Synthesis

Intermediate in Active Pharmaceutical Ingredient (API) Production (e.g., Bifemelane)

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). chemicalbook.comexsyncorp.com One notable example of its application is in the production of Bifemelane, an antidepressant. exsyncorp.com Although the precise synthetic route is often proprietary, the role of this compound as a building block is established. Its two bromine atoms provide reactive sites for the formation of new chemical bonds, allowing for the construction of more complex molecular architectures found in pharmaceuticals.

Synthesis of Coumarin Derivatives with Antimicrobial Properties

Coumarins are a class of compounds that have garnered significant interest from medicinal chemists due to their wide range of biological activities, including antimicrobial properties. tandfonline.comnih.gov this compound is utilized as a linking agent in the synthesis of novel coumarin derivatives. tandfonline.comnih.gov

In one approach, this compound is used to connect two coumarin units, creating "bis-coumarins". tandfonline.comnih.gov These synthesized compounds have been evaluated for their in vitro antimicrobial activity against various strains of bacteria and fungi, demonstrating both bactericidal and fungicidal properties. tandfonline.com Research has indicated that the presence of an ether linkage, a bromine atom, and the alkyl chain can enhance antibacterial activity, while ester bonds may improve antifungal activity. tandfonline.com

Preparation of Theophylline (B1681296), Cough Suppressants, and Anthelmintics

This compound and its deuterated form, this compound-D8, are used as intermediates in the pharmaceutical industry for the manufacture of several types of drugs. guidechem.com These include theophylline, cough suppressants, and anthelmintics. guidechem.com Theophylline, a dimethylxanthine, is found in small amounts in tea leaves and is also synthesized for pharmaceutical use. chemicalbook.com While the direct reaction mechanism involving this compound in the synthesis of these specific drugs is part of detailed, often patented, manufacturing processes, its role as a versatile intermediate is recognized. guidechem.com

Investigation of Metabolism of Halopropanes

This compound serves as a chemical tool in toxicological and metabolic studies, specifically in the investigation of the metabolism of certain halopropanes. Research has utilized this compound to explore the metabolic pathways of 1,3-dichloropropane and 2,2-dichloropropane chemicalbook.com. While detailed mechanistic pathways from available literature are limited, its application in this context points to its role as a potential reference compound or a tool to probe specific enzymatic activities involved in the biotransformation of these chlorinated hydrocarbons. The study of such metabolic processes is crucial for understanding the toxicity and carcinogenicity of halogenated alkanes.

Cyclization Reactions for Carbocyclic Systems

This compound is a key precursor for the synthesis of cyclobutane (B1203170), a foundational carbocyclic system. The formation of the cyclobutane ring from this compound is achieved through an intramolecular dehalogenation reaction. This type of transformation is often accomplished using a reducing agent, such as zinc metal, sometimes in the presence of a catalyst like sodium iodide brainly.in. This reaction is an example of an intramolecular Wurtz reaction, where a dihalide reacts with a metal to form a new carbon-carbon bond, resulting in a cyclic alkane brainly.inwikipedia.org.

The general reaction is as follows: Br-(CH₂)₄-Br + Zn → C₄H₈ + ZnBr₂

This method provides a direct route to the strained four-membered ring system from an acyclic precursor.

The application of this compound or its immediate derivatives in intramolecular cyclization reactions to form complex polycyclic structures is not extensively documented in the reviewed scientific literature. While intramolecular cyclizations are a common strategy for building polycyclic frameworks, the specific use of a four-carbon tether derived from this compound for this purpose appears to be a specialized or less common approach.

Reagent in Alkylation Reactions and Carbon-Carbon Bond Formation

One of the significant applications of this compound in synthetic organic chemistry is its role as a bifunctional alkylating agent, enabling the formation of new carbon-carbon bonds. It is particularly useful for introducing a four-carbon chain that can subsequently cyclize.

A notable example is the cycloalkylation of phenylacetonitrile (PAN) with this compound to produce 1-phenyl-1-cyanocyclopentane researchgate.net. This product is a valuable intermediate in the synthesis of pharmaceuticals like caramiphene, an anticholinergic drug researchgate.net. The reaction is typically performed under phase-transfer catalysis (PTC) conditions, using a base such as aqueous sodium hydroxide (B78521) and a phase-transfer catalyst researchgate.net.

The kinetics of this cycloalkylation have been studied, demonstrating the influence of various reaction parameters on the rate and yield of the product chemicalbook.com.

Table 1: Example Conditions for Cycloalkylation of Phenylacetonitrile with this compound

Parameter Condition
Reactants Phenylacetonitrile, this compound (in excess)
Catalyst Diquat, Dq-Br (a phase-transfer reagent)
Base Aqueous Sodium Hydroxide
Solvent Chloroform
Temperature 70°C
Monitoring Gas Chromatography

Data sourced from a kinetic study on the cycloalkylation of phenylacetonitrile chemicalbook.comresearchgate.net.

This reaction showcases the utility of this compound in constructing five-membered carbocyclic rings through a sequential alkylation and intramolecular cyclization process.

Other Specialized Chemical Applications (e.g., Tracing Metabolic Pathways)

Isotopically labeled compounds are indispensable tools for tracing metabolic pathways and elucidating reaction mechanisms. The deuterated analogue of this compound, This compound-d8 , is synthesized for use in various specialized applications guidechem.com. The synthesis can be achieved via the ring-opening of tetrahydrofuran-d8, followed by reaction with sodium bromide and concentrated sulfuric acid guidechem.com.

While the primary applications cited for this compound-d8 are as an intermediate in organic synthesis and for the manufacture of pharmaceuticals, its nature as a labeled compound makes it a potential tracer for metabolic studies guidechem.com. In such studies, the stable, heavy isotopes (like deuterium) act as a "tag" that allows scientists to follow the molecule's fate through complex biological systems using techniques like mass spectrometry or NMR spectroscopy. Although direct studies detailing its use specifically for tracing metabolic pathways are not prominent in the available literature, the existence and synthesis of its deuterated form are indicative of its potential utility in such research areas, for instance, to track the distribution and transformation of the butyl portion of a molecule in vivo.

Spectroscopic and Computational Analysis in 1,4 Dibromobutane Research

Spectroscopic Characterization Techniques for Reaction Products and Intermediates

Spectroscopy is indispensable for elucidating the molecular structure of compounds formed in reactions involving 1,4-dibromobutane. By analyzing the interaction of molecules with electromagnetic radiation, chemists can confirm the formation of desired products, identify intermediates, and gain insight into reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For this compound and its derivatives, both ¹H and ¹³C NMR provide critical data.

In its pure form, the structure of this compound is symmetrical, resulting in a simplified NMR spectrum. Due to this symmetry, the molecule exhibits only two distinct sets of proton environments and two unique carbon environments. chegg.comquora.com The protons on the carbons directly bonded to bromine (Br-CH₂) are deshielded and appear further downfield compared to the protons on the inner carbons (-CH₂-CH₂-). chegg.com

When this compound is used in a synthesis, such as the formation of 1,4-diarylated 1,2,3-triazole derivatives, NMR is essential for confirming the structure of the products. researchgate.net The disappearance of the characteristic signals for this compound and the appearance of new, more complex signal patterns provide definitive evidence of a successful chemical transformation. Analysis of chemical shifts, integration values, and splitting patterns in the ¹H and ¹³C NMR spectra allows for the complete structural assignment of the newly formed molecules. researchgate.netdocbrown.info

Table 1: NMR Spectroscopic Data for this compound This table is interactive. Click on the headers to sort.

Nucleus Chemical Shift (ppm) Multiplicity Notes
¹³C 32.8 - Inner methylene (B1212753) carbons (-C H₂-C H₂-)
¹³C 34.8 - Carbons bonded to bromine (Br-C H₂)
¹H 2.05 Multiplet Inner methylene protons (-CH₂-CH₂ -CH₂-)
¹H 3.45 Triplet Protons on carbons bonded to bromine (Br-CH₂ -)

Data sourced from spectral databases. chemicalbook.comspectrabase.com Solvent is CDCl₃ with TMS as the standard (0.0 ppm). docbrown.infodocbrown.info

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is characterized by absorptions corresponding to C-H and C-Br bonds. chemicalbook.comnist.gov The C-H stretching vibrations appear in the region of 2850-2960 cm⁻¹. pressbooks.pub The C-Br stretching vibration gives rise to a characteristic peak in the fingerprint region, typically around 560-690 cm⁻¹.

In reaction monitoring, FTIR is invaluable for tracking the conversion of this compound. jascoinc.com For instance, in the synthesis of polyurethane elastomers where this compound is a precursor to an intermediate, the disappearance of the C-Br absorption band and the emergence of new peaks corresponding to other functional groups (like azide (B81097) or triazole) confirm the progression of the reaction. researchgate.net Thermo Fisher Scientific specifies that the identity of their this compound product is confirmed by FTIR. thermofisher.com

Table 2: Characteristic FTIR Absorption Bands for this compound This table is interactive. Click on the headers to sort.

Wavenumber (cm⁻¹) Bond Vibration Type
2945 - 2960 C-H Asymmetric Stretch
2860 - 2870 C-H Symmetric Stretch
1435 - 1445 C-H Bending (Scissoring)
1275 - 1285 C-H Bending (Wagging)
640 - 650 C-Br Stretch

Data compiled from the NIST Chemistry WebBook and other spectral sources. nist.govpressbooks.pubdocbrown.info

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

The mass spectrum of this compound is particularly distinctive due to the natural isotopic abundance of bromine, which exists as two major isotopes: ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. youtube.com This results in a characteristic "M+2" peak in the spectrum. The molecular ion (M⁺) peak appears as a pair of signals of nearly equal intensity at m/z 214 and 216, corresponding to [C₄H₈⁷⁹Br₂]⁺ and [C₄H₈⁷⁹Br⁸¹Br]⁺, along with a smaller M+4 peak at m/z 218 for [C₄H₈⁸¹Br₂]⁺. nist.govdocbrown.info

Electron ionization (EI) of this compound leads to predictable fragmentation patterns. Common fragments include the loss of a bromine atom ([M-Br]⁺), resulting in peaks at m/z 135 and 137, and the loss of HBr ([M-HBr]⁺). chemicalbook.commassbank.eu The base peak in the spectrum is often observed at m/z 55, corresponding to the C₄H₇⁺ cation. chemicalbook.com This fragmentation data is crucial for confirming the identity of this compound in reaction mixtures and for characterizing its derivatives, where the fragmentation pattern will be altered by the addition of new functional groups. libretexts.orgmiamioh.edu

Table 3: Major Fragments in the Electron Ionization Mass Spectrum of this compound This table is interactive. Click on the headers to sort.

m/z Value Proposed Fragment Ion Notes
214, 216, 218 [C₄H₈Br₂]⁺ Molecular ion cluster (M⁺, M+2, M+4)
135, 137 [C₄H₈Br]⁺ Loss of a bromine atom
55 [C₄H₇]⁺ Base Peak
41 [C₃H₅]⁺ Allyl cation

Data sourced from NIST and other mass spectral databases. nist.govchemicalbook.commassbank.eu

X-ray Diffraction for Solid-State Structural Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com While this compound is a liquid at room temperature, XRD is instrumental in analyzing the structure of its solid derivatives or when it is part of a crystalline host-guest complex. sigmaaldrich.com

A notable example is the single-crystal X-ray diffraction analysis of a supramolecular complex where this compound acts as a guest molecule encapsulated within the cavity of a triflate-functionalized pillar nist.govarene host. mdpi.comresearchgate.net The crystal structure revealed that the this compound molecule is stabilized within the pillar nist.govarene cavity through non-covalent interactions, specifically C–H···π and C–H···O interactions. mdpi.com Furthermore, these inclusion complexes self-assemble into larger networks via intermolecular forces, including Br···Br interactions between adjacent guest molecules. mdpi.com Such studies provide precise bond lengths, angles, and spatial orientations, offering unparalleled insight into the solid-state behavior and intermolecular interactions of reaction products derived from this compound. researchgate.netnih.govrsc.org

Computational Chemistry and Theoretical Studies

Computational chemistry provides theoretical models to complement experimental findings, offering deep insights into the electronic properties and reactivity of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, such as atoms and molecules. mpg.denih.gov It has become a primary tool in chemistry for calculating molecular properties and predicting reactivity. iaea.orgresearchgate.net DFT is based on the principle that the total energy of a system is a functional of the electron density. imperial.ac.uk

In the context of this compound research, DFT calculations are applied to:

Understand Reactivity: By mapping the electron density and calculating molecular orbitals (like the HOMO and LUMO), DFT can predict the most likely sites for nucleophilic or electrophilic attack, explaining the reactivity of the C-Br bonds.

Model Reaction Mechanisms: DFT can be used to calculate the energies of reactants, transition states, and products for proposed reaction pathways involving this compound. This allows researchers to determine the most energetically favorable mechanism.

Interpret Spectroscopic Data: Theoretical calculations of NMR chemical shifts, vibrational frequencies (IR), and electronic transitions can be compared with experimental spectra to aid in the structural assignment of complex reaction products and intermediates.

Analyze Conformations: For flexible molecules like this compound and its derivatives, DFT can be used to calculate the relative energies of different rotational conformers, helping to understand which shapes are most stable. nih.gov

For example, in studies of systems analogous to this compound derivatives, DFT has been used alongside XRD data to analyze rotational barriers and intermolecular interactions, providing a more complete picture of molecular structure and dynamics. nih.govbrynmawr.edu

Time-Dependent DFT (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. researchgate.netuci.edu It extends the principles of ground-state DFT to time-dependent phenomena, allowing for the calculation of properties related to how a molecule interacts with light. researchgate.netuzh.ch This makes it an essential tool for predicting and understanding photophysical properties such as electronic absorption spectra, excitation energies, and the nature of electronic transitions. researchgate.netrsc.org

The core application of TD-DFT in this context is the calculation of vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's equilibrium geometry. ohio-state.edu These energies are crucial for predicting the maximum absorption wavelengths (λ_max) in a UV-Visible spectrum. nih.gov The methodology works within a linear response framework, where the response of the electron density to a time-varying electric field (like that of light) is analyzed. uci.edu The poles of this response function correspond to the excitation energies of the system. ohio-state.edu

In the study of this compound, TD-DFT calculations would typically involve:

Ground-State Optimization: First, the geometry of the this compound molecule is optimized using standard DFT methods (like B3LYP or PBE0) with a suitable basis set (e.g., 6-31G* or larger) to find the lowest energy conformation. frontiersin.org

Excitation Energy Calculation: Following optimization, a TD-DFT calculation is performed on the ground-state geometry to compute the energies of the first several electronic excited states. ohio-state.edubenasque.org

Spectral Analysis: The calculated excitation energies and their corresponding oscillator strengths (a measure of the transition probability) are used to simulate the electronic absorption spectrum. nih.govcnr.it

The accuracy of TD-DFT results can be influenced by the choice of the exchange-correlation functional. ohio-state.eduresearchgate.net While standard functionals can provide a good qualitative picture, they have known limitations, particularly in describing charge-transfer excitations or Rydberg states. For a simple molecule like this compound, the lowest energy electronic transitions are expected to be of the n → σ* or σ → σ* type, involving the non-bonding electrons on the bromine atoms and the carbon-bromine and carbon-carbon sigma bonds. While specific TD-DFT studies on this compound are not prominent in the literature, the methodology provides a robust and widely used approach for predicting the UV absorption characteristics of such haloalkanes. rsc.orgnih.gov

Table 1: Key Aspects of TD-DFT Calculations for Photophysical Properties

ParameterDescriptionRelevance to this compound
Excitation Energy (eV) Energy required to promote an electron from a lower to a higher molecular orbital.Corresponds to absorption bands in the UV spectrum.
Oscillator Strength (f) A dimensionless quantity that expresses the probability of a specific electronic transition.Determines the intensity of absorption peaks.
Maximum Absorption (λmax) The wavelength at which the molecule shows maximum light absorption.A key characteristic of the electronic spectrum, predictable from the lowest energy transition with a significant oscillator strength.
Exchange-Correlation Functional An approximation within DFT/TD-DFT that accounts for electron exchange and correlation effects.The choice of functional (e.g., B3LYP, PBE0, M06-2X) impacts the accuracy of the predicted properties.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that reveals the evolution of the system's conformations and provides insights into its dynamic behavior and thermodynamic properties. nih.govyoutube.com This technique is particularly valuable for the conformational analysis of flexible molecules like this compound, which can exist as a mixture of different spatial arrangements (conformers).

The conformational landscape of this compound is determined by the rotation around its central C-C bonds. MD simulations can explore this landscape by modeling the interactions between atoms using a force field—a set of parameters and potential energy functions that describe bonded and non-bonded interactions. github.com The simulation allows the molecule to sample various conformations, and by analyzing the trajectory, one can determine the relative populations and stability of these conformers. nih.govutah.edu

A key study combined gas-phase electron diffraction (ED) with ab initio calculations to investigate the conformational composition of this compound at 80 °C. researchgate.net The research identified three dominant conformers and determined their relative abundance in the gas phase. researchgate.net This experimental and computational work provides a benchmark for understanding the conformational preferences of the molecule. The three primary conformers arise from different arrangements around the C1-C2, C2-C3, and C3-C4 bonds.

The results from the gas-phase electron diffraction and ab initio study are summarized below. researchgate.net

Table 2: Conformational Composition and Key Structural Parameters of this compound

ConformerTorsion Angles (C-C-C-Br)Population (at 80°C)r(C-Br) Å∠CCC (°)
G+AG- Gauche+, Anti, Gauche-31% (±18%)1.966 (±0.008)113.3 (±1.9)
G-AA Gauche-, Anti, Anti22% (±36%)N/AN/A
G-G-G- Gauche-, Gauche-, Gauche-21% (±36%)N/AN/A

Data sourced from a gas-phase electron diffraction and ab initio investigation. researchgate.net

MD simulations complement such studies by providing a dynamic picture of the transitions between these conformational states and can be extended to study the molecule's behavior in different environments, such as in solution. utah.edu

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone of modern physical organic chemistry for elucidating reaction mechanisms. researchgate.netsciforum.net This approach allows for the detailed exploration of a reaction's potential energy surface (PES), which maps the energy of a system as a function of its geometry. mdpi.com Key points on the PES, such as reactants, products, intermediates, and, most importantly, transition states, can be located and characterized. nih.govyoutube.com

For this compound, a primary reaction type is the bimolecular nucleophilic substitution (SN2) reaction, where a nucleophile displaces one of the bromide leaving groups. mdpi.comreddit.com Computational modeling of such a reaction involves several steps:

Locating Stationary Points: The geometries of the reactants (this compound and the nucleophile), the transition state, and the products are optimized. researchgate.net

Transition State (TS) Search: The transition state represents the energy maximum along the reaction coordinate but a minimum in all other degrees of freedom (a first-order saddle point). youtube.com Locating this fleeting structure is a critical and often challenging part of the calculation. youtube.comyoutube.com

Frequency Calculation: A vibrational frequency analysis is performed on the optimized structures. A true transition state is confirmed by the presence of one, and only one, imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the simultaneous breaking of the C-Br bond and formation of the new C-Nucleophile bond). youtube.com

DFT calculations for an SN2 reaction on an alkyl halide typically employ a functional like B3LYP and a basis set such as 6-31+G* to adequately describe the electronic structure and diffuse electron density of the anionic nucleophile and the transition state. researchgate.netsciforum.netmdpi.com Solvent effects, which can significantly alter reaction energetics, are often included using a polarizable continuum model (PCM). sciforum.netmdpi.com

An important reaction of this compound is intramolecular cyclization, where one end of the molecule acts as a nucleophile towards the other end, particularly after initial substitution, to form cyclic products like tetrahydrofuran (B95107). reddit.comsciencemadness.org Computational modeling can be used to compare the activation barriers for intermolecular substitution versus intramolecular cyclization, providing insight into the factors that control the reaction pathway.

Table 3: Components of a Computational Study of a Reaction Mechanism

ComponentPurposeComputational Method
Reactant/Product Optimization Find the lowest energy structures of starting materials and final products.DFT Geometry Optimization
Transition State Search Locate the highest energy point along the minimum energy reaction pathway.Algorithms like QST2/QST3 or eigenvector following.
Vibrational Analysis Characterize stationary points as minima (all real frequencies) or transition states (one imaginary frequency).DFT Frequency Calculation
Energy Calculation Determine the activation barrier (Ea) and reaction energy (ΔE).Single-point energy calculations at a high level of theory.
Solvent Model Account for the influence of the solvent on the reaction energetics.Polarizable Continuum Model (PCM) or explicit solvent molecules.

Q & A

Q. Optimization Tips :

  • Use concentrated HBr (≥50%) to maximize bromide availability.
  • Control reaction temperature (100–120°C) to avoid side reactions.
  • Employ inert solvents (e.g., dichloromethane) to stabilize intermediates .

What spectroscopic and chromatographic techniques are recommended for characterizing this compound purity and structural integrity?

Basic Research Focus
Key methods include:

  • NMR : <sup>1</sup>H NMR (δ 3.4 ppm for Br-CH2, δ 1.8–1.9 ppm for central CH2 groups) and <sup>13</sup>C NMR (δ 33–35 ppm for Br-C) .
  • GC-MS : Retention time ~8–10 minutes (non-polar column) with molecular ion peak at m/z 215.9 (M<sup>+</sup>) .
  • Refractometry : Verify refractive index (n<sup>20</sup>/D ≈ 1.519) .

Q. Purity Assessment :

  • Measure density (1.808 g/mL at 25°C) and compare to literature values .
  • Test for non-volatile residues (<50 ppm) via gravimetry .

How does this compound facilitate the formation of long-range 3D molecular arrangements in polymer complexes, and what experimental parameters are critical?

Advanced Research Focus
this compound acts as a cross-linker in polymers like poly(2-vinylpyridine), enabling 3D networks through nucleophilic substitution.

Q. Critical Parameters :

  • Molar Ratio : A 1:2 monomer-to-crosslinker ratio ensures optimal branching .
  • Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Reaction Time : 24–48 hours at 60–80°C for complete substitution .

Q. Characterization :

  • SAXS/WAXS for structural analysis.
  • TGA to assess thermal stability post-crosslinking .

What strategies are effective in resolving discrepancies in reported physical properties (e.g., boiling point, density) of this compound across literature sources?

Advanced Research Focus
Discrepancies arise from measurement conditions (pressure, purity):

  • Boiling Point : Reported as 63–65°C at 6 mmHg vs. 197°C at 760 mmHg . Use the Clausius-Clapeyron equation to reconcile pressure-dependent values .
  • Density : Variations (1.789–1.808 g/mL) correlate with temperature (20–25°C). Calibrate instruments and report temperature explicitly .

Q. Validation :

  • Cross-reference with NIST data (InChIKey: ULTHEAFYOOPTTB) .

What are the mechanistic considerations for using this compound in synthesizing vanadium(IV) cage complexes, and how do stoichiometric ratios influence product formation?

Advanced Research Focus
In vanadium(IV) cage synthesis, this compound bridges metal centers via alkylation.

Q. Mechanism :

  • Vanadium precursors (e.g., VCl4) react with the dibromide in THF, forming V-Br bonds .
  • Stoichiometry : A 1:3 V:dibromobutane ratio maximizes cage formation .

Q. Optimization :

  • Monitor reaction progress via UV-Vis (λmax ≈ 450 nm for V(IV) complexes) .

What safety protocols are essential when handling this compound in laboratory settings, given its toxicological profile?

Q. Basic Research Focus

  • PPE : Nitrile gloves, goggles, and fume hoods (vapor inhalation LD50 = 300 mg/kg in mice) .
  • Storage : Keep at 4°C in airtight containers to prevent degradation .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

How can this compound be utilized as a cross-linking agent in the development of zwitterionic liposomes for gene delivery, and what characterization methods validate its incorporation?

Advanced Research Focus
In liposome synthesis, the dibromobutane links zwitterionic lipids, enhancing stability.

Q. Procedure :

  • React with phosphatidylcholine derivatives (1:1 molar ratio) in chloroform .
  • Dialyze to remove unreacted dibromobutane .

Q. Validation :

  • Dynamic light scattering (DLS) for size (100–200 nm).
  • Zeta potential (±5 mV confirms zwitterionic nature) .

What are the challenges in quantifying sulfur-containing metabolites derived from this compound in toxicological studies, and what analytical approaches improve accuracy?

Advanced Research Focus
Metabolites like thiol-adducts require specialized detection:

  • LC-MS/MS : Use ESI-negative mode for sulfhydryl compounds (LOD ≈ 0.1 ng/mL) .
  • Derivatization : Add iodoacetamide to stabilize thiols pre-analysis .

Q. Challenges :

  • Matrix effects in biological samples (e.g., rat plasma). Mitigate with isotopically labeled internal standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.